molecular formula C6H11NO3 B040577 (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid CAS No. 114717-04-3

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid

Cat. No. B040577
CAS RN: 114717-04-3
M. Wt: 145.16 g/mol
InChI Key: RVIGBNHLNBRMFX-WISUUJSJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a small molecule signaling compound that is produced by many gram-negative bacteria. It plays an important role in bacterial quorum sensing, which is a system of communication between bacteria that allows them to coordinate their behavior and regulate gene expression. L-homoserine lactone has been the subject of extensive scientific research due to its role in bacterial communication and its potential applications in biotechnology and medicine.

Mechanism of Action

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone works by binding to specific receptors on the surface of bacterial cells. These receptors are called LuxR-type receptors and are found in many gram-negative bacteria. When (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone binds to these receptors, it activates a signaling pathway that regulates gene expression and coordinates bacterial behavior.
Biochemical and Physiological Effects
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, motility, and other important bacterial processes. It can also affect the growth and survival of bacterial cells, depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a useful tool for studying bacterial quorum sensing and gene regulation. It can be used to manipulate bacterial behavior and gene expression in laboratory experiments. However, there are limitations to its use, such as the need for specific LuxR-type receptors in the bacterial strain being studied and the potential for off-target effects on other bacterial processes.

Future Directions

There are many potential future directions for research on (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. One area of interest is the development of new methods for synthesizing the molecule, such as the use of alternative enzymes or chemical reactions. Another area of interest is the application of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in biotechnology and medicine, such as the development of new antibiotics or the use of quorum sensing to control bacterial infections. Additionally, further research is needed to understand the complex interactions between bacterial communities and the role of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in these interactions.

Synthesis Methods

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic methods use enzymes to catalyze the reaction. One common enzymatic method involves the use of the enzyme LuxI, which is produced by many bacteria and is responsible for the synthesis of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone.

Scientific Research Applications

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its role in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate their behavior and regulate gene expression based on the population density of the bacterial community. (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is produced by many gram-negative bacteria and is used as a signaling molecule to communicate with other bacteria in the community. This communication allows bacteria to coordinate their behavior and regulate gene expression in response to changes in the environment.

properties

CAS RN

114717-04-3

Product Name

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m1/s1

InChI Key

RVIGBNHLNBRMFX-WISUUJSJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H](N1)C(=O)O)O

SMILES

CC1CC(C(N1)C(=O)O)O

Canonical SMILES

CC1CC(C(N1)C(=O)O)O

synonyms

L-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.